(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid
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Overview
Description
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid is a complex organic compound known for its unique structure and significant biological activities. This compound is a derivative of eicosanoids, which are signaling molecules involved in various physiological and pathological processes. The presence of multiple double bonds and a hydroxyl group in its structure contributes to its reactivity and functionality in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid or arachidonic acid. The process involves:
Oxidation: The initial step often involves the oxidation of the starting material to introduce the necessary functional groups.
Isomerization: This step ensures the correct configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution reagents: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or biological studies.
Scientific Research Applications
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors on cell surfaces, triggering a cascade of intracellular events that modulate gene expression and protein activity. The hydroxyl group and double bonds play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Prostaglandins: Similar in structure and function, involved in inflammation and other physiological processes.
Leukotrienes: Another class of eicosanoids, playing roles in immune responses.
Thromboxanes: Involved in blood clotting and vascular functions.
Uniqueness
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid is unique due to its specific configuration and the presence of a hydroxyl group at the 15th position, which distinguishes it from other eicosanoids and contributes to its distinct biological activities.
Properties
Molecular Formula |
C20H34O3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,11-9+,17-14+/t19-/m0/s1 |
InChI Key |
IUKXMNDGTWTNTP-OSZRFLRYSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Origin of Product |
United States |
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